molecular formula C20H21N5O3S B2992254 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852167-94-3

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2992254
CAS RN: 852167-94-3
M. Wt: 411.48
InChI Key: UWFQIVJKAMGNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a 3,4-dihydroquinolin-1(2H)-yl moiety and a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione moiety. The 3,4-dihydroquinolin-1(2H)-yl group is a type of isoquinoline, which is a heterocyclic aromatic organic compound . The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione group is a type of pyrimidine, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Antioomycete Activity for Plant Disease Management

The structural scaffold of 3,4-dihydroisoquinolin-1(2H)-one, which is part of the compound’s structure, has been synthesized and tested for its antioomycete activity against the phytopathogen Pythium recalcitrans . This suggests that our compound could be developed as a potent agent in the management of plant diseases caused by oomycete pathogens.

Antitumor Agent

Derivatives of the dihydroquinolin-1(2H)-one moiety have shown promise as antitumor agents . Given the similarity in structure, the compound could be explored for its potential efficacy in inhibiting tumor growth or as a scaffold for developing new antitumor medications.

Antibacterial and Antifungal Properties

The compound’s structure is related to molecules that have demonstrated antibacterial and antifungal properties . This indicates potential applications in the development of new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance.

Antioxidant Properties

Compounds with the dihydroquinolin-1(2H)-one structure have been evaluated for their antioxidant potential . The compound could be researched further for its ability to scavenge free radicals and protect against oxidative stress, which is a factor in many chronic diseases.

Synthesis of Medically Important Compounds

The dihydroquinolin-1(2H)-one moiety is a critical building block in the synthesis of medically important compounds and natural products . This compound could serve as a precursor or intermediate in the synthesis of drugs with various therapeutic applications.

Development of New Drugs with Heterocyclic Nuclei

Heterocyclic compounds, such as those containing the dihydroquinolin-1(2H)-one moiety, are known for their high chemotherapeutic values and are used in the development of novel drugs . The compound could be a candidate for drug development, leveraging its heterocyclic core for therapeutic benefits.

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-12-21-17-16(19(27)24(3)20(28)23(17)2)18(22-12)29-11-15(26)25-10-6-8-13-7-4-5-9-14(13)25/h4-5,7,9H,6,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFQIVJKAMGNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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